4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide -

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide

Catalog Number: EVT-5538621
CAS Number:
Molecular Formula: C16H15ClN2O2
Molecular Weight: 302.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of Amines with Carboxylic Acids or Derivatives: A common synthetic approach involves the reaction of 4-chloro-benzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. This method typically employs an aprotic solvent like dichloromethane or tetrahydrofuran. [, ]
  • Modifications of Existing Benzamides: Alternative strategies involve the structural modification of existing benzamide compounds. For instance, starting with a pre-synthesized benzamide containing a reactive functional group, further reactions can be carried out to introduce the desired substituents. [, , ]
Molecular Structure Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction studies of 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide have revealed key structural features. The molecule adopts a conformation where the N—H and C=O bonds are anti to each other. This conformation, also observed in other benzanilides, is likely stabilized by intramolecular interactions. []
  • Conformational Analysis: Computational studies, including molecular mechanics and ab initio calculations, have been used to investigate the conformational preferences of 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide and its derivatives. These analyses provide insights into the spatial arrangements of the molecule, which can be crucial for understanding its interactions with biological targets. []
Chemical Reactions Analysis
  • N-Acetylation: Metabolic studies in rats have identified N-acetylation as a major metabolic pathway for 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide, leading to the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. [] This metabolic transformation highlights the reactivity of the amino group towards acetylation.
  • Hydrolysis: The presence of an amide bond in its structure suggests potential susceptibility to hydrolysis under specific conditions, such as acidic or basic environments. []
Applications
  • Anticonvulsant Activity: 4-Chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide and its derivatives have been extensively investigated for their anticonvulsant properties. Studies in animal models, particularly mice and rats, have demonstrated its efficacy in various seizure models, including the maximal electroshock seizure (MES) model. [, , , ]
  • Insect Control: Certain benzamide derivatives, structurally related to 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide, have shown potent insecticidal activity, acting as insect growth regulators (IGRs). These compounds interfere with chitin synthesis, a crucial process for insect development, ultimately leading to insect death. [, , , , , ]

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide®, LY201116)

  • Relevance: This compound shares the core benzamide structure with 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. The key difference lies in the substituent at the para position of the benzoyl ring, where Ameltolide® possesses an amino group instead of a chlorine atom. This structural similarity contributes to their shared classification as substituted benzamides. [, , , , , , , ]

4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

  • Compound Description: A primary metabolite of Ameltolide® (LY201116), formed via N-acetylation. [] While ADMP also exhibits anticonvulsant activity, its potency is significantly lower than that of the parent compound. []
  • Relevance: ADMP is structurally analogous to both 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide and Ameltolide®. It retains the core benzamide structure and the 2,6-dimethylphenyl group. The distinguishing feature is the presence of an acetylamino group at the para position of the benzoyl ring. [, ]

4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

  • Compound Description: A secondary metabolite of Ameltolide® (LY201116), generated by the hydroxylation of ADMP. [] HADMP represents a significant portion of the excreted metabolites in urine. []

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

  • Compound Description: Serves as a prodrug for Ameltolide® (LY201116) in mice. DEGA undergoes sequential N-deethylations to form MEGA and GA, ultimately converting to the active compound, LY201116. []
  • Relevance: DEGA is structurally related to both 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide and Ameltolide®. It shares the core benzamide structure and the 2,6-dimethylphenyl group. The key difference lies in the diethylaminoacetyl group attached to the amino group at the para position of the benzoyl ring, a feature absent in the other two compounds. []

N-(2,6-Dimethylphenyl)-4-[[(ethylamino)acetyl]amino]benzamide (MEGA)

  • Compound Description: An intermediate metabolite formed during the conversion of DEGA to LY201116 in mice. [] MEGA exhibits anticonvulsant activity against MES-induced seizures, attributed to its subsequent metabolism to LY201116. []
  • Relevance: MEGA is structurally analogous to DEGA, differing only in the presence of an ethylaminoacetyl group instead of a diethylaminoacetyl group at the para position of the benzoyl ring. []

N-(2,6-Dimethylphenyl)-4-[[(amino)acetyl]amino]benzamide (GA)

  • Compound Description: Another intermediate metabolite formed during the conversion of DEGA to LY201116 in mice. [] Like its precursors, GA displays anticonvulsant activity against MES-induced seizures, linked to its metabolic conversion to LY201116. []
  • Relevance: The structure of GA closely resembles that of MEGA, with the only difference being the presence of an aminoacetyl group instead of an ethylaminoacetyl group at the para position of the benzoyl ring. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

  • Compound Description: A potent anticonvulsant agent and a metabolic inhibitor. It exhibits a long half-life in plasma due to the steric hindrance provided by the methyl groups ortho to the 4-amino substituent, hindering N-acetylation. []
  • Relevance: This compound shares the core benzamide structure and the 2,6-dimethylphenyl group with 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. The primary distinctions are the presence of two methyl groups ortho to the amino group and the absence of the chlorine atom at the para position of the benzoyl ring. []

3,4-Diamino-N-(2,6-dimethylphenyl)benzamide

  • Compound Description: A benzamide derivative evaluated for its anticonvulsant activity. []
  • Relevance: This compound shares the core benzamide structure and the 2,6-dimethylphenyl group with 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. The key difference is the presence of two amino groups at the meta and para positions of the benzoyl ring, while the target compound has a chlorine atom at the para position. []

N-(2,6-Dimethylphenyl)benzamide

  • Compound Description: A benzamide derivative investigated for its anticonvulsant properties. []
  • Relevance: This compound represents a simplified structure compared to 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. It shares the core benzamide structure and the 2,6-dimethylphenyl group but lacks any substituents on the benzoyl ring. []

N-(2,6-Diisopropylphenyl)benzamide Derivatives

  • Compound Description: A series of compounds with varying para-substituents on the benzoyl ring, synthesized and screened for anticonvulsant activity. The 4-chloro derivative demonstrated promising activity with a favorable protective index. []
  • Relevance: This series shares the core benzamide structure with 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. The key difference lies in the substitution of the 2,6-dimethylphenyl group with a 2,6-diisopropylphenyl group. This modification explores the impact of steric bulk on the biological activity. []

4-Amino-N-(2-ethylphenyl)benzamide

  • Compound Description: A derivative of Ameltolide® designed to investigate the impact of reduced steric bulk on the phenyl ring. Exhibits promising anticonvulsant activity, particularly after oral administration. []
  • Relevance: This compound shares the core benzamide structure and the 4-amino substituent on the benzoyl ring with 4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide. The primary difference is the presence of a 2-ethylphenyl group instead of the 2,6-dimethylphenyl group, exploring the structure-activity relationship related to the size and substitution pattern on the phenyl ring. []

4-Amino-N-(2,6-diethylphenyl)benzamide

  • Compound Description: Another Ameltolide® derivative designed to evaluate the effects of increased steric bulk on the phenyl ring. Displays favorable anticonvulsant activity, particularly after oral administration. []
  • Relevance: This compound is structurally similar to 4-amino-N-(2-ethylphenyl)benzamide, with the only difference being the presence of two ethyl groups at the 2 and 6 positions of the phenyl ring instead of just one at the 2-position. This modification further probes the structure-activity relationship associated with steric effects on the phenyl ring. []

Properties

Product Name

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide

IUPAC Name

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

InChI

InChI=1S/C16H15ClN2O2/c1-10-4-3-5-11(2)14(10)18-16(21)19-15(20)12-6-8-13(17)9-7-12/h3-9H,1-2H3,(H2,18,19,20,21)

InChI Key

KOHNFJYMTVMDIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.